molecular formula C22H19BrN2O4S B306439 2-{5-[4-(allyloxy)-3-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

2-{5-[4-(allyloxy)-3-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

Cat. No. B306439
M. Wt: 487.4 g/mol
InChI Key: MRIVCDUNFFSPMF-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[4-(allyloxy)-3-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a compound that has been widely studied for its potential applications in scientific research. This compound is also known as BTA-EG6 and has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of BTA-EG6 is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, BTA-EG6 may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BTA-EG6 has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, including histone deacetylases, which are involved in the regulation of gene expression. Additionally, BTA-EG6 has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTA-EG6 in lab experiments is that it has been shown to be relatively non-toxic, making it a safe compound to use in research. Additionally, BTA-EG6 is relatively easy to synthesize, which makes it a cost-effective option for researchers. One limitation of using BTA-EG6 in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on BTA-EG6. One area of research that shows promise is the development of new cancer therapies based on the activity of this compound. Additionally, further research is needed to fully understand the mechanism of action of BTA-EG6 and to identify any potential side effects or limitations of its use. Overall, BTA-EG6 is a promising compound that has the potential to make a significant impact on scientific research in a variety of fields.

Synthesis Methods

The synthesis of BTA-EG6 involves the reaction of 5-(4-allyloxy-3-bromobenzylidene)thiazolidine-2,4-dione with 4-methylphenylacetic acid in the presence of a base. This reaction results in the formation of the final product, BTA-EG6.

Scientific Research Applications

BTA-EG6 has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research for this compound is in the field of cancer research. Studies have shown that BTA-EG6 has the potential to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies.

properties

Product Name

2-{5-[4-(allyloxy)-3-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

Molecular Formula

C22H19BrN2O4S

Molecular Weight

487.4 g/mol

IUPAC Name

2-[(5Z)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H19BrN2O4S/c1-3-10-29-18-9-6-15(11-17(18)23)12-19-21(27)25(22(28)30-19)13-20(26)24-16-7-4-14(2)5-8-16/h3-9,11-12H,1,10,13H2,2H3,(H,24,26)/b19-12-

InChI Key

MRIVCDUNFFSPMF-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OCC=C)Br)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)Br)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)Br)SC2=O

Origin of Product

United States

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